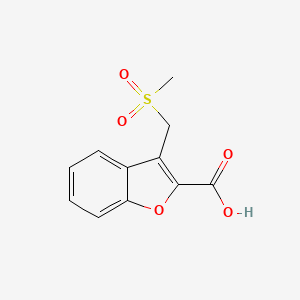

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid

Descripción general

Descripción

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10O5S and its molecular weight is 254.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound includes a benzofuran core with a methanesulfonylmethyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that benzofuran-based carboxylic acids showed antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (COLO201) .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9e | MDA-MB-231 | 2.52 ± 0.39 |

| 9b | MCF-7 | 37.60 ± 1.86 |

| 9f | MDA-MB-231 | 11.50 ± 1.05 |

The compound 9e demonstrated the most potent activity, significantly arresting the cell cycle at the G2-M phase and inducing apoptosis in MDA-MB-231 cells .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, similar compounds have been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in tumorigenesis and pH regulation within the tumor microenvironment .

Study on Ischemic Cell Death Inhibition

A notable study evaluated a series of benzofuran derivatives for their ability to inhibit ischemic cell death in cardiac myocytes. The introduction of sulfur atoms into the structure notably enhanced their potency, with some derivatives achieving EC50 values as low as 0.532 μM . This suggests potential therapeutic applications in cardiac ischemia.

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various benzofuran derivatives on tumor cells using the MTT assay. The results indicated that compounds with methanesulfonylmethyl groups exhibited improved selectivity and potency against specific cancer cell lines compared to their counterparts without such modifications .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, studies on related compounds suggest favorable absorption and distribution profiles. Toxicological assessments have indicated that many benzofuran derivatives possess low toxicity towards normal cells while selectively targeting cancerous cells .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that benzofuran-based compounds, including derivatives like 3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid, exhibit promising anticancer activities. A study highlighted the effectiveness of benzofuran derivatives as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in tumorigenicity and pH regulation in cancer cells. Specifically, certain derivatives demonstrated submicromolar inhibition against human carbonic anhydrase isoforms, suggesting their potential as anticancer agents .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |

|---|---|---|

| 9e | 2.52 μM | 14.91 μM |

| 9f | 11.50 μM | >100 μM |

| Dox | 2.36 μM | 1.43 μM |

The derivative 9e showed the highest potency against the MDA-MB-231 breast cancer cell line, comparable to the standard drug Doxorubicin .

Anti-inflammatory Effects

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. The structural characteristics of these compounds allow them to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, often involving multi-step organic reactions that enhance yield and purity.

Microwave-Assisted Synthesis

Recent advancements in synthetic chemistry have introduced microwave-assisted methods for the rapid synthesis of benzofuran derivatives. This technique allows for shorter reaction times and higher yields compared to traditional methods .

Table 2: Comparison of Synthesis Methods

| Method | Time | Yield |

|---|---|---|

| Traditional Synthesis | ~3 hours | Variable |

| Microwave-Assisted Synthesis | ~5 minutes | High (>90%) |

This approach not only increases efficiency but also reduces the need for extensive purification processes .

Potential in Treating Hepatitis C

Benzofuran compounds, including those related to this compound, have been explored for their antiviral properties, particularly against hepatitis C virus (HCV). These compounds can inhibit viral replication and may serve as a basis for developing new antiviral therapies .

Role in Drug Development

The unique structural features of benzofuran derivatives make them suitable candidates for drug development targeting various diseases beyond cancer and viral infections, including metabolic disorders and neurodegenerative diseases .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester.

| Reactants | Conditions | Product | Yield* |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–8 hours | Methyl 3-(methanesulfonylmethyl)-1-benzofuran-2-carboxylate | High |

*Yields are typically high (>80%) but depend on reaction optimization.

Amide Formation

The carboxylic acid reacts with amines via coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amides.

| Amine | Coupling Agent | Product | Application |

|---|---|---|---|

| Primary/Secondary Amines | DCC, DMAP (catalyst) | 3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxamide | Medicinal chemistry intermediates |

Mechanism : Activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride) facilitates nucleophilic attack by the amine.

Nucleophilic Substitution at Methanesulfonylmethyl Group

The methanesulfonyl (Ms) group acts as a leaving group in Sₙ2 reactions with nucleophiles (e.g., amines, thiols).

| Nucleophile | Base | Product | Conditions |

|---|---|---|---|

| Piperidine | K₂CO₃ | 3-(Piperidin-1-ylmethyl)-1-benzofuran-2-carboxylic acid | DMF, 80°C, 12 hours |

Key Insight : The Ms group’s electron-withdrawing nature enhances its leaving ability, enabling efficient substitution.

Cross-Coupling Reactions

The benzofuran scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization.

| Reaction Type | Reagents | Product | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 3-(Ms-methyl)-5-aryl-benzofuran-2-carboxylic acid | Pd(OAc)₂, SPhos ligand |

Conditions : Typically conducted under inert atmosphere with microwave assistance (80–120°C, 1–4 hours).

Hydrolysis Reactions

The Ms group undergoes hydrolysis under strong basic conditions (e.g., NaOH, H₂O/EtOH), yielding hydroxymethyl derivatives.

| Conditions | Product | Notes |

|---|---|---|

| 2M NaOH, reflux | 3-(Hydroxymethyl)-1-benzofuran-2-carboxylic acid | Competing decarboxylation observed at higher temperatures |

Electrophilic Aromatic Substitution

The benzofuran ring undergoes halogenation or nitration at the C5 position, directed by the electron-donating methoxy groups (if present) .

| Reagent | Position | Product | Yield* |

|---|---|---|---|

| NBS (N-bromosuccinimide) | C5 | 5-Bromo-3-(Ms-methyl)-1-benzofuran-2-carboxylic acid | 70–85% |

*Yields depend on solvent (e.g., acetonitrile) and temperature .

Decarboxylation

Thermal or photolytic decarboxylation of the carboxylic acid group produces 3-(methanesulfonylmethyl)benzofuran .

| Conditions | Product | By-Products |

|---|---|---|

| 200°C, 2 hours | 3-(Methanesulfonylmethyl)benzofuran | CO₂, trace decomposition |

Propiedades

IUPAC Name |

3-(methylsulfonylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S/c1-17(14,15)6-8-7-4-2-3-5-9(7)16-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSMHPZAXHCPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.